delta-Hemolysin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta-Hemolysin is a toxin produced by the bacterium Staphylococcus aureus. It is a member of the phenol-soluble modulins (PSMs) family and plays a crucial role in the pathogenesis of Staphylococcus aureus infections. This compound is known for its ability to lyse red blood cells, contributing to the bacterium’s virulence.

準備方法

Synthetic Routes and Reaction Conditions: Delta-Hemolysin is typically produced by Staphylococcus aureus during its growth. The gene encoding this compound is located within the RNAIII region of the agr operon. The production of this compound can be induced under specific growth conditions, such as in the presence of certain nutrients or environmental stresses.

Industrial Production Methods: Industrial production of this compound involves culturing Staphylococcus aureus strains under controlled conditions to maximize toxin production. The bacteria are grown in bioreactors, and the toxin is subsequently purified using techniques such as chromatography and mass spectrometry.

化学反応の分析

Types of Reactions: Delta-Hemolysin primarily undergoes interactions with cell membranes, leading to cell lysis. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution.

Common Reagents and Conditions: The activity of this compound is influenced by factors such as pH, temperature, and the presence of specific ions. For example, calcium ions can enhance the hemolytic activity of this compound.

Major Products Formed: The primary product of this compound activity is the lysis of red blood cells, resulting in the release of hemoglobin and other intracellular components.

科学的研究の応用

Delta-Hemolysin has several applications in scientific research:

Biology: It is used to study the mechanisms of bacterial virulence and host-pathogen interactions. Researchers use this compound to investigate how causes infections and evades the immune system.

Medicine: this compound is studied for its role in various infections, including skin infections, pneumonia, and sepsis. Understanding its mechanism of action can help in developing new therapeutic strategies.

Industry: this compound can be used in the development of diagnostic tools for detecting infections. It is also used in the production of vaccines and other immunological reagents.

作用機序

Delta-Hemolysin exerts its effects by integrating into the cell membranes of target cells, forming pores that disrupt membrane integrity. This leads to the leakage of cellular contents and ultimately cell death. The toxin targets specific receptors on the cell surface, and its activity is regulated by the agr operon in Staphylococcus aureus .

類似化合物との比較

Delta-Hemolysin is part of a family of toxins produced by Staphylococcus aureus, including alpha-Hemolysin, beta-Hemolysin, and gamma-Hemolysin.

Alpha-Hemolysin: Forms pores in cell membranes, leading to cell lysis. It is well-studied and known for its role in severe infections.

Beta-Hemolysin: Has sphingomyelinase activity, targeting sphingomyelin in cell membranes.

Gamma-Hemolysin: Comprises two components that form pores in leukocytes and erythrocytes.

This compound is unique in its ability to modulate the properties of bacterial membrane vesicles and its specific interactions with host cell membranes .

特性

CAS番号 |

74838-20-3 |

|---|---|

分子式 |

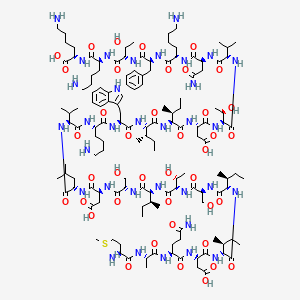

C137H227N33O40S |

分子量 |

3008.5 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C137H227N33O40S/c1-22-69(12)104(129(201)158-94(62-101(182)183)124(196)169-110(76(19)174)135(207)162-103(68(10)11)128(200)157-91(59-98(144)177)118(190)148-83(44-32-36-51-138)115(187)153-89(57-78-40-28-27-29-41-78)121(193)168-109(75(18)173)134(206)150-84(45-33-37-52-139)114(186)151-87(137(209)210)47-35-39-54-141)165-132(204)107(72(15)25-4)163-122(194)90(58-79-63-145-82-43-31-30-42-80(79)82)154-116(188)85(46-34-38-53-140)149-127(199)102(67(8)9)161-120(192)88(56-66(6)7)152-119(191)92(60-99(178)179)156-125(197)95(64-171)159-131(203)106(71(14)24-3)167-136(208)111(77(20)175)170-126(198)96(65-172)160-130(202)105(70(13)23-2)166-133(205)108(73(16)26-5)164-123(195)93(61-100(180)181)155-117(189)86(48-49-97(143)176)147-112(184)74(17)146-113(185)81(142)50-55-211-21/h27-31,40-43,63,66-77,81,83-96,102-111,145,171-175H,22-26,32-39,44-62,64-65,138-142H2,1-21H3,(H2,143,176)(H2,144,177)(H,146,185)(H,147,184)(H,148,190)(H,149,199)(H,150,206)(H,151,186)(H,152,191)(H,153,187)(H,154,188)(H,155,189)(H,156,197)(H,157,200)(H,158,201)(H,159,203)(H,160,202)(H,161,192)(H,162,207)(H,163,194)(H,164,195)(H,165,204)(H,166,205)(H,167,208)(H,168,193)(H,169,196)(H,170,198)(H,178,179)(H,180,181)(H,182,183)(H,209,210)/t69-,70-,71-,72-,73-,74-,75+,76+,77+,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-/m0/s1 |

InChIキー |

FWPKHBSTLJXXIA-CATQOQJWSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)